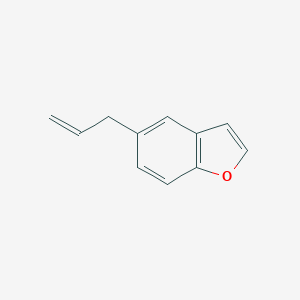

5-Prop-2-enyl-1-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

197314-92-4 |

|---|---|

Molecular Formula |

C11H10O |

Molecular Weight |

158.2 g/mol |

IUPAC Name |

5-prop-2-enyl-1-benzofuran |

InChI |

InChI=1S/C11H10O/c1-2-3-9-4-5-11-10(8-9)6-7-12-11/h2,4-8H,1,3H2 |

InChI Key |

SHYFTNJGSYWYSM-UHFFFAOYSA-N |

SMILES |

C=CCC1=CC2=C(C=C1)OC=C2 |

Canonical SMILES |

C=CCC1=CC2=C(C=C1)OC=C2 |

Synonyms |

Benzofuran, 5-(2-propenyl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Prop 2 Enyl 1 Benzofuran and Analogues

Historical Perspectives in Benzofuran (B130515) Synthesis

The journey into the synthesis of the benzofuran core began in 1870 when Sir William Henry Perkin first reported its formation. wikipedia.orgjocpr.com Perkin's initial method involved the ring contraction of a 2-halocoumarin in the presence of a hydroxide (B78521), a transformation that has since become known as the Perkin rearrangement. wikipedia.orgnih.gov This reaction proceeds through the initial opening of the lactone ring to form a carboxylate and a phenolate (B1203915), which then undergoes cyclization to yield the benzofuran structure. wikipedia.org Specifically, the Perkin rearrangement of 3-halocoumarins to produce benzofuran-2-carboxylic acids is a notable example of early benzofuran synthesis. nih.govresearchgate.net This base-catalyzed reaction occurs in two stages: a rapid ring fission of the 3-halocoumarin followed by a slower cyclization process. researchgate.net

Another early approach to benzofuran synthesis involved the intramolecular cyclization of ketoesters derived from the acylation of o-hydroxyacetophenone with acid chlorides. jocpr.com These foundational methods paved the way for the development of more sophisticated and efficient strategies for constructing the benzofuran ring system.

Classical Synthetic Approaches

Classical methods for synthesizing benzofurans have traditionally relied on cyclization and condensation reactions, often requiring harsh conditions. These approaches have been instrumental in accessing a wide variety of benzofuran derivatives.

Cyclization Reactions

Intramolecular cyclization has been a cornerstone in the synthesis of benzofurans. sioc-journal.cn A common strategy involves the cyclization of ortho-substituted phenols. For instance, o-alkynylphenols can undergo cyclization to form benzofurans. mdpi.com Similarly, o-alkenylphenols can be subjected to oxidative cyclization to yield the benzofuran ring. mdpi.com

Another classical approach is the intramolecular cyclization of o-bromobenzylketones, which can be promoted by a base to afford substituted benzofurans. researchgate.net This transition-metal-free method offers a straightforward route to the benzofuran core. researchgate.net Furthermore, the cyclodehydration of α-phenoxy ketones, often mediated by reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), provides a direct pathway to 3-substituted or 2,3-disubstituted benzofurans from readily available starting materials. researchgate.net

A variety of substrates and conditions for classical cyclization reactions leading to benzofurans are summarized in the table below.

| Starting Material | Reagent/Conditions | Product | Reference(s) |

| o-Alkynylphenols | Indium(III) halides | 2-Substituted benzofurans | mdpi.com |

| o-Alkenylphenols | PdCl2(C2H4)2, Benzoquinone | 2-Substituted benzofurans | mdpi.com |

| o-Bromobenzylketones | Potassium t-butoxide | Substituted benzofurans | researchgate.net |

| α-Phenoxy ketones | Eaton's reagent | 3-Substituted or 2,3-disubstituted benzofurans | researchgate.net |

Condensation Reactions

Condensation reactions have also been widely employed in the synthesis of benzofurans. The Perkin reaction, as mentioned earlier, can be considered a type of condensation reaction leading to benzofuran formation. nih.govnih.gov

A notable condensation method is the Pechmann condensation, which traditionally synthesizes coumarins from phenols and β-keto esters under acidic conditions. jocpr.comacs.org However, variations of this reaction can lead to the formation of benzofurans. For example, the reaction of phenols with β-keto esters in the presence of an iron catalyst can produce polysubstituted benzofurans instead of the expected coumarins. thieme-connect.comnih.gov

The Knoevenagel condensation has also been adapted for benzofuran synthesis. mdpi.com This involves the reaction of an active methylene (B1212753) compound with a carbonyl group, leading to a condensation product that can subsequently cyclize to form the benzofuran ring.

The following table outlines examples of condensation reactions used in benzofuran synthesis.

| Reaction Name | Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Perkin Rearrangement | 3-Halocoumarins | Base (e.g., NaOH) | Benzofuran-2-carboxylic acids | nih.govnih.gov |

| Pechmann-type Condensation | Phenols, β-keto esters | FeCl3·6H2O | Polysubstituted benzofurans | thieme-connect.comnih.gov |

| Knoevenagel Condensation | o-Hydroxybenzaldehydes, Active methylene compounds | Base | Substituted benzofurans | mdpi.com |

Modern Catalytic Strategies

The advent of modern catalytic methods has revolutionized the synthesis of benzofurans, offering milder reaction conditions, higher efficiency, and greater functional group tolerance. Transition-metal catalysis, in particular, has become a powerful tool in this field.

Palladium-Catalyzed Reactions

Palladium catalysts have proven to be exceptionally versatile for the synthesis of benzofurans. organic-chemistry.org These reactions often involve the formation of carbon-carbon and carbon-oxygen bonds in a single step, leading to complex benzofuran structures from simple starting materials.

Palladium-catalyzed cross-coupling reactions are a prominent strategy for constructing the benzofuran ring system. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a key reaction in this context. beilstein-journals.org A common approach for synthesizing 2-substituted benzofurans is the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. beilstein-journals.orgrsc.org This tandem reaction sequence can be carried out in one pot, providing an efficient route to a wide range of benzofuran derivatives. organic-chemistry.org

For the specific synthesis of 5-allylbenzofuran analogues, a palladium-catalyzed approach involving the coupling of a 5-halobenzofuran with an allylating agent can be employed. The following table summarizes a selection of palladium-catalyzed cross-coupling reactions for the synthesis of benzofuran derivatives.

| Substrates | Catalyst/Ligand | Base/Solvent | Product | Reference(s) |

| o-Iodophenol, Terminal alkyne | Pd(PPh3)2Cl2, CuI | Et3N, MeCN | 2-Substituted benzofuran | rsc.org |

| 2-Iodoaniline, Phenylacetylene (B144264) | Pd-Cu/C | Ethanolamine, Water | 2-Phenylindole (analogue) | beilstein-journals.org |

| Dichlorophenols, Terminal alkynes | Palladium-dihydroxyterphenylphosphine | - | Disubstituted benzofurans | organic-chemistry.org |

Decarboxylative Addition Reactions

Decarboxylative reactions provide a powerful method for carbon-carbon bond formation by utilizing carboxylic acids as readily available starting materials. acs.org In the context of benzofuran synthesis, decarboxylative processes can be employed to introduce key fragments. For instance, a palladium-catalyzed asymmetric (4+1) annulation has been reported, which proceeds through a cascade of allylation and C(sp³)–H activation. researchgate.net The enolate generated from the decarboxylation of vinyl methylene carbonate is a crucial intermediate in this transformation, leading to dihydrobenzofurans with high enantioselectivity. researchgate.net Another approach involves the Lewis acid-catalyzed decarboxylative Nazarov cyclization of optically active cyclic enol carbonates, which are derived from propargyl alcohols and carbon dioxide. researchgate.net This method allows for the stereoselective construction of cyclopentenones, which can be precursors to more complex structures. researchgate.net

Intramolecular Annulation

Intramolecular annulation is a common and effective strategy for constructing the benzofuran ring system. This approach often involves the formation of a key C-O or C-C bond to close the heterocyclic ring.

One such method involves the palladium-catalyzed intramolecular annulation of 2-(2-hydroxyphenyl)acetonitriles with arylboronic acids, which smoothly affords 2-arylbenzofurans. organic-chemistry.org Similarly, a one-pot synthesis of 2-arylbenzofurans can be achieved through a tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates, involving a desulfinative addition followed by intramolecular annulation. mdpi.com

Iron and copper catalysts have also been employed for the synthesis of benzofurans via intramolecular C-O bond formation. acs.org This one-pot process can start from 1-aryl- or 1-alkylketones and proceeds through a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by an iron- or copper-catalyzed O-arylation. acs.org This method has been successfully applied to the synthesis of several natural products containing the benzofuran core. acs.org

The reaction of o-allylphenols can also lead to benzofurans through oxidative cyclization. For example, o-cinnamyl phenols, generated in situ from the Friedel-Crafts alkylation of phenols with cinnamyl alcohols, can undergo Pd(II)-catalyzed oxidative annulation to yield functionalized 2-benzyl benzofurans. mdpi.com

Ruthenium-Catalyzed Transformations

Ruthenium catalysts have proven to be versatile tools in the synthesis of benzofurans, enabling unique transformations such as isomerization and cycloisomerization reactions.

A notable strategy for the synthesis of substituted benzofurans involves a ruthenium-catalyzed isomerization followed by ring-closing metathesis (RCM). organic-chemistry.org This approach utilizes substituted 1-allyl-2-allyloxybenzenes as starting materials. The ruthenium catalyst first mediates the isomerization of both the C-allyl and O-allyl groups to form vinyl ethers. organic-chemistry.orgorganic-chemistry.org Subsequently, RCM of the resulting diene system constructs the benzofuran ring. organic-chemistry.orgorganic-chemistry.org This method is significant for its ability to isomerize mixed C- and O-allyl systems and has shown tolerance for various substituents, including electron-withdrawing groups. organic-chemistry.org The yields for the final benzofuran products can be quite high, in some cases reaching 100%. organic-chemistry.org

A variety of benzo-fused oxygen-containing heterocycles, including benzofurans, have been synthesized using metathesis or an alkene isomerization-metathesis sequence as the key steps. researchgate.net

Table 1: Ruthenium-Catalyzed Isomerization and Ring-Closing Metathesis for Benzofuran Synthesis This table is interactive. Users can sort and filter the data.

| Starting Material | Catalyst | Key Transformations | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Allyl-2-allyloxybenzene | Ruthenium Complex | Allyl Isomerization, Ring-Closing Metathesis | Benzofuran | Up to 100 | organic-chemistry.org |

| Substituted 1-allyl-2-allyloxybenzenes | Ruthenium Complex | C- and O-allyl isomerization, RCM | Substituted Benzofurans | Variable | organic-chemistry.orgorganic-chemistry.org |

| Allyl-3-isopropoxy-4-methoxybenzaldehyde | Ruthenium Alkylidene Complex | Metathesis/Isomerization-Metathesis | Benzofuran | Not specified | researchgate.net |

Ruthenium catalysts are also effective in promoting the cycloisomerization of aromatic homo- and bis-homopropargylic alcohols to afford benzofurans. organic-chemistry.orgacs.org This process is chemo- and regioselective, proceeding through a 5-endo cyclization pathway. organic-chemistry.orgacs.org The key intermediates in this transformation are believed to be ruthenium vinylidenes. acs.org The presence of an amine/ammonium base-acid pair is crucial for the catalytic cycle. organic-chemistry.orgacs.org This method provides a direct route to the benzofuran core from readily accessible propargylic alcohols.

Table 2: Ruthenium-Catalyzed Cycloisomerization of Propargylic Alcohols This table is interactive. Users can sort and filter the data.

| Substrate Type | Catalyst System | Key Intermediate | Cyclization Mode | Product | Reference |

|---|---|---|---|---|---|

| Aromatic homopropargylic alcohols | Ru-catalyst with amine/ammonium | Ruthenium vinylidene | 5-endo | Benzofurans | organic-chemistry.orgacs.org |

| Aromatic bis-homopropargylic alcohols | Ru-catalyst with amine/ammonium | Ruthenium vinylidene | 6-endo | Isochromenes | acs.org |

Allyl Isomerization and Ring-Closing Metathesis

Nickel-Catalyzed Processes

Nickel catalysis offers an alternative and often more cost-effective approach to the synthesis of benzofuran derivatives. thieme-connect.comthieme.de Nickel-catalyzed reactions have been developed for the intramolecular nucleophilic addition of aryl halides to aryl ketones, providing a route to benzofuran derivatives in moderate to good yields. thieme-connect.comorganic-chemistry.org This method is tolerant of both electron-donating and electron-withdrawing groups on the substrates. thieme-connect.comorganic-chemistry.org

An unconventional nickel-catalyzed reaction involves the aryl nickelation of alkynes. wiley.com In this process, a nucleophilic vinyl Ni(II) species is generated through the regioselective syn-aryl nickelation of an alkyne. This intermediate then undergoes intramolecular cyclization with a phenol (B47542) ester to yield highly functionalized benzofurans. wiley.com This methodology has been applied to the late-stage incorporation of the benzofuran moiety into various drug molecules and natural products. wiley.com

Copper-Catalyzed Reactions

Copper catalysts are widely used in the synthesis of benzofurans due to their low cost and versatile reactivity. organic-chemistry.orgrsc.orgresearchgate.net One-pot tandem reactions catalyzed by copper can be used to synthesize functionalized benzofurans from o-iodophenols, acyl chlorides, and phosphorus ylides. organic-chemistry.org Another common copper-catalyzed method is the aerobic oxidative cyclization of phenols and alkynes, which proceeds through a sequential nucleophilic addition and oxidative cyclization. rsc.orgresearchgate.net This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans. rsc.orgresearchgate.net

Copper-catalyzed intramolecular C-O bond formation is another key strategy. For instance, the cyclization of 1-(2-haloaryl)ketones can be effectively catalyzed by copper(I) iodide. acs.org Furthermore, copper-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes provides an efficient route to benzofurans. organic-chemistry.org

Table 3: Overview of Catalytic Methods for Benzofuran Synthesis This table is interactive. Users can sort and filter the data.

| Catalyst Type | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Ruthenium | Allyl Isomerization & RCM | 1-Allyl-2-allyloxybenzenes | High yields, tolerates various substituents | organic-chemistry.orgorganic-chemistry.org |

| Ruthenium | Cycloisomerization | Aromatic Propargylic Alcohols | Chemo- and regioselective, forms Ru-vinylidene intermediate | organic-chemistry.orgacs.org |

| Nickel | Intramolecular Nucleophilic Addition | Aryl Halides and Aryl Ketones | Good yields, tolerates diverse functional groups | thieme-connect.comorganic-chemistry.org |

| Nickel | Aryl Nickelation of Alkynes | Alkyne-tethered Phenolic Esters | Forms nucleophilic vinyl Ni(II) species, applicable to late-stage functionalization | wiley.com |

| Copper | Tandem C-C Coupling | o-Iodophenols, Acyl Chlorides, Phosphorus Ylides | One-pot synthesis of functionalized benzofurans | organic-chemistry.org |

| Copper | Aerobic Oxidative Cyclization | Phenols and Alkynes | Regioselective, one-pot procedure | rsc.orgresearchgate.net |

| Copper | Intramolecular C-O Bond Formation | 1-(2-Haloaryl)ketones | Effective cyclization catalyst | acs.org |

Metal-Free Approaches utilizing Hypervalent Iodine Reagents

The use of hypervalent iodine(III) reagents has emerged as a powerful and environmentally benign strategy for the synthesis of benzofurans, obviating the need for transition metal catalysts. A prominent example is the oxidative cyclization of ortho-hydroxystilbenes to yield 2-arylbenzofurans. Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) have proven effective in mediating this transformation.

A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans can be achieved using stoichiometric amounts of (diacetoxyiodo)benzene in acetonitrile, affording the desired products in good yields. Current time information in Bangalore, IN.nih.gov This method can also be rendered catalytic by using 10 mol% of PIDA in the presence of a terminal oxidant like m-chloroperbenzoic acid (m-CPBA), providing 2-arylbenzofurans in good to excellent yields. acs.org The reaction is tolerant of various functional groups on the aromatic rings of the starting stilbenes. Generally, electron-donating groups on the styrene (B11656) moiety lead to higher yields of the corresponding 2-arylbenzofurans. thieme-connect.com

The proposed mechanism involves the activation of the double bond of the stilbene (B7821643) by the iodine(III) reagent, forming a three-membered ring intermediate. thieme-connect.com This is followed by an intramolecular cyclization initiated by the phenolic hydroxyl group, and subsequent elimination to afford the benzofuran ring system.

Table 1: Iodine(III)-Catalyzed Synthesis of 2-Arylbenzofurans from o-Hydroxystilbenes

| Entry | R¹ | R² | Yield (%) |

|---|---|---|---|

| 1 | H | H | 83 |

| 2 | H | 4-OMe | 89 |

| 3 | H | 4-Cl | 78 |

| 4 | H | 4-NO₂ | 71 |

| 5 | 4-Me | H | 85 |

| 6 | 4-Cl | H | 75 |

Reaction Conditions: o-hydroxystilbene (1.0 mmol), PhI(OAc)₂ (10 mol%), m-CPBA (2.0 equiv.), MeCN, room temperature. Data sourced from multiple studies to represent typical yields. acs.orgthieme-connect.com

Innovative Reaction Pathways

Free Radical Cyclization Cascades

Free radical cyclization cascades offer a unique and powerful approach to construct complex polycyclic benzofuran systems that may be difficult to access through conventional methods. mdpi.com These reactions often proceed through a sequence of intramolecular cyclization events initiated by a radical species.

One notable example involves the synthesis of benzofuran derivatives through a radical cyclization cascade initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. tandfonline.com This process generates a radical that undergoes cyclization followed by intermolecular radical-radical coupling to furnish complex benzofurylethylamine derivatives. tandfonline.com

Another strategy utilizes the manganese(III) acetate-mediated radical cyclization of 1,3-dicarbonyl compounds with alkynes. rsc.orgresearchgate.net In this reaction, a radical is generated from the 1,3-dicarbonyl compound, which then adds to the alkyne. The resulting vinyl radical can then undergo cyclization and further transformations to yield furan (B31954) and, in some cases, benzofuran derivatives. tandfonline.comresearchgate.net For instance, the reaction of trifluoromethyl-1,3-dicarbonyls with phenylacetylene has been shown to produce trifluoroacetyl-substituted benzofurans. tandfonline.comresearchgate.net

Table 2: Synthesis of Benzofuran Derivatives via Radical Cyclization

| Radical Precursor | Alkyne/Allene | Product Type | Yield (%) |

|---|---|---|---|

| 2-Iodo aryl allenyl ether | Ketimine (forms 2-azaallyl anion) | Benzofurylethylamine derivative | Not specified |

| 1,3-Dicarbonyl compound | Phenylacetylene | Furan/Benzofuran derivative | 14-66 |

| Trifluoromethyl-1,3-dicarbonyl | Phenylacetylene | Trifluoroacetyl-substituted benzofuran | Not specified |

Yields are reported for the general class of products and may vary based on specific substrates. tandfonline.comresearchgate.net

Proton Quantum Tunneling Facilitated Syntheses

A fascinating and highly efficient method for constructing the benzofuran ring system involves leveraging the quantum mechanical phenomenon of proton tunneling. This approach has been demonstrated in the hydroalkoxylation reaction of a specific molecular species adsorbed on a silver surface. chemrxiv.orgchemrxiv.orgruben-group.de

In this system, the closure of the furan ring to form the benzofuran derivative occurs at remarkably low temperatures, down to 150 K, and proceeds with high selectivity, avoiding detectable side reactions. chemrxiv.orgchemrxiv.orgruben-group.de The dominant contribution of proton tunneling to this reaction pathway was confirmed experimentally through the observation of a significant kinetic isotope effect (KIE) when the tunneling proton was replaced with a deuterium (B1214612) atom. chemrxiv.orgchemrxiv.orgruben-group.de This method is noted for producing high yields with fewer side reactions, making it a promising strategy for the construction of complex benzofuran-containing molecules. mdpi.com

Rearrangement Reactions

Rearrangement reactions provide a powerful avenue for the synthesis of benzofuran scaffolds, often from readily available starting materials. Several distinct rearrangement strategies have been successfully employed.

The Perkin rearrangement involves the ring contraction of a 3-halocoumarin in the presence of a base to furnish a benzofuran-2-carboxylic acid. nih.govvulcanchem.com This reaction can be significantly expedited using microwave irradiation, reducing reaction times from hours to minutes while maintaining high yields. nih.gov

A more complex approach involves a cascade Claisen and Meinwald rearrangement . This one-pot, four-step divergent synthesis allows for the creation of polysubstituted benzofurans from 1,2-trans-disubstituted epoxide substrates bearing an allylic ether. nih.govresearchgate.net This cascade process is tolerant of a variety of substituents on the epoxide, allylic ether, and the aromatic ring. nih.gov

Another effective method is the mdpi.commdpi.com-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines, which is triggered by acylation of oxime ethers with trifluoroacetic anhydride (B1165640) (TFAA) or trifluoroacetyl triflate (TFAT). organic-chemistry.orgrsc.orgdivyarasayan.org The use of TFAT with 4-dimethylaminopyridine (B28879) (DMAP) leads to the formation of benzofurans under mild conditions and has been successfully applied to the synthesis of natural products. organic-chemistry.orgrsc.org

Table 3: Benzofuran Synthesis via Rearrangement Reactions

| Rearrangement Type | Starting Material | Key Reagents | Product Type | Typical Yield (%) |

|---|---|---|---|---|

| Perkin Rearrangement | 3-Bromocoumarin | NaOH, Ethanol (B145695), Microwave | Benzofuran-2-carboxylic acid | >95 |

| Claisen-Meinwald Cascade | Allyloxy-substituted epoxide | Heat | Polysubstituted benzofuran | 46-93 |

| mdpi.commdpi.com-Sigmatropic Rearrangement | O-Aryl oxime ether | TFAT, DMAP | Substituted benzofuran | up to 95 |

Data sourced from multiple studies to represent typical yields. nih.govnih.govrsc.org

Deep Eutectic Solvents (DESs) in Benzofuran Synthesis

In the pursuit of greener and more sustainable synthetic methodologies, deep eutectic solvents (DESs) have emerged as promising alternatives to conventional volatile organic solvents. magtech.com.cnmdpi.commdpi.comnih.gov These solvents are typically formed from a mixture of a hydrogen bond acceptor, such as choline (B1196258) chloride, and a hydrogen bond donor, like urea (B33335) or ethylene (B1197577) glycol. mdpi.comnih.gov

An environmentally friendly, one-pot, three-component synthesis of 3-aminobenzofuran derivatives has been developed utilizing a choline chloride-ethylene glycol deep eutectic solvent. researchgate.net This reaction proceeds with a copper iodide (CuI) catalyst and involves the coupling of an alkyne, an aldehyde, and an amine. researchgate.net The use of the DES as the reaction medium offers several advantages, including ease of workup, recyclability of the solvent, and good product yields. researchgate.net

Functional Group Interconversions on Benzofuran Scaffolds

The ability to modify the benzofuran core through functional group interconversions is crucial for generating diverse libraries of compounds for various applications. Common strategies include transamidation and halogenation.

Transamidation has been effectively used to diversify benzofuran-2-carboxamides. nih.govmdpi.comchemrxiv.orgchemrxiv.orgevitachem.com In a modular approach, an 8-aminoquinoline (B160924) directing group installed on the C2-carboxamide can first facilitate C-H arylation at the C3 position. nih.govmdpi.comchemrxiv.org Subsequently, this directing group can be cleaved and replaced with a variety of amines in a one-pot, two-step transamidation procedure. This involves activation with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form an N-acyl-Boc-carbamate intermediate, which then readily reacts with different amine nucleophiles. nih.govmdpi.comchemrxiv.org

Bromination is a common method to introduce a functional handle for further elaboration, such as cross-coupling reactions. vulcanchem.comacs.org For instance, electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) can selectively introduce a bromine atom at specific positions on the benzofuran ring, often ortho to activating groups. vulcanchem.comacs.org This bromo-substituted benzofuran can then serve as a precursor for introducing aryl or other groups via reactions like the Suzuki-Miyaura coupling. vulcanchem.com

Oxidation Reactions

Oxidation reactions targeting the allyl group of 5-prop-2-enyl-1-benzofuran (also known as 5-allylbenzofuran) provide a pathway to introduce new functional groups, primarily alcohols and ketones.

One of the most significant oxidation methods is the hydroboration-oxidation of the terminal double bond of the allyl group. This two-step reaction sequence is a powerful tool in organic synthesis that leads to the anti-Markovnikov addition of water across the double bond. numberanalytics.commasterorganicchemistry.com The process begins with the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the alkene. This forms an organoborane intermediate. numberanalytics.com Subsequent oxidation of this intermediate, typically with hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (NaOH) or sodium acetate (B1210297) (NaOAc), replaces the carbon-boron bond with a hydroxyl group. masterorganicchemistry.commdpi.com This sequence effectively converts the allyl group into a 3-hydroxypropyl side chain. For instance, naturally occurring 5-allyl-2-aryl-7-methoxybenzofurans have been synthetically converted to their corresponding 2-aryl-5-(3-hydroxypropyl)-7-methoxybenzofurans using this methodology. lookchem.com

Another important oxidative transformation is the Wacker oxidation . This reaction, catalyzed by a palladium(II) salt such as palladium(II) chloride (PdCl₂), converts the terminal alkene of the allyl group into a methyl ketone. The reaction is typically carried out in a solvent mixture like DMA/H₂O using oxygen as the re-oxidant for the palladium catalyst. rsc.org This method has been applied to 5-arylbenzofuran neolignans, transforming the 5-allyl group into a 5-(2-oxopropyl) group. rsc.org

| Reaction | Substrate Type | Reagents & Conditions | Product | Ref |

| Hydroboration-Oxidation | 5-Allylbenzofuran analogue | 1. BH₃·THF2. H₂O₂, NaOH | 5-(3-Hydroxypropyl)benzofuran analogue | lookchem.com |

| Wacker Oxidation | 5-Allyl-2-arylbenzofuran | PdCl₂, O₂, DMA/H₂O, 60 °C | 5-(2-Oxopropyl)-2-arylbenzofuran | rsc.org |

Reduction Reactions

Reduction reactions of this compound analogues primarily focus on the saturation of the allyl side chain to a propyl group through catalytic hydrogenation. This transformation is fundamental in structure-activity relationship studies to understand the influence of the double bond on biological activity. rsc.org

Catalytic hydrogenation is the most common method employed for this purpose. The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. organicchemistrydata.org Palladium on carbon (Pd/C) is a highly effective and frequently used catalyst for the hydrogenation of alkenes. vulcanchem.comlibretexts.org The reaction is typically carried out in a solvent such as methanol (B129727) (MeOH) or ethanol (EtOH) and may be performed at room temperature or with gentle heating. rsc.org This method selectively reduces the carbon-carbon double bond of the allyl group without affecting the aromatic benzofuran ring system. organicchemistrydata.org Studies on 5-arylbenzofuran neolignans have shown the successful reduction of the 5-allyl group to a 5-propyl group using H₂ over a Pd/C catalyst. rsc.org

In addition to the allyl group, other reducible functional groups on the benzofuran ring can also be targeted. For example, a nitro group on the benzofuran scaffold can be reduced to an amino group using reagents like zinc powder in the presence of an acid. rsc.org

| Reaction | Substrate Type | Reagents & Conditions | Product | Ref |

| Catalytic Hydrogenation | 5-Allyl-2-arylbenzofuran | H₂, Pd/C, MeOH, reflux | 5-Propyl-2-arylbenzofuran | rsc.org |

| Nitro Group Reduction | 5-Nitro-2-arylbenzofuran | Zn, NH₄Cl, HOAc, EtOH/H₂O, r.t. | 5-Amino-2-arylbenzofuran | rsc.org |

Nucleophilic Substitution Reactions

The this compound scaffold offers two main sites for nucleophilic attack: the allylic system and the benzofuran ring itself.

The allyl group is susceptible to allylic substitution , where a nucleophile attacks the double bond in a conjugate fashion, leading to a shift of the double bond. This is known as an Sₙ2' reaction. wikipedia.org Such reactions are favored when there is significant steric hindrance at the carbon bearing the leaving group. wikipedia.org For example, the cleavage of allylic ethers can be induced by tert-butyllithium, which is proposed to attack the allyl group in an Sₙ2' process to yield the corresponding alcohol or phenol. organic-chemistry.org While direct examples on 5-allylbenzofuran are specific to the synthetic context, the principle highlights the reactivity of the allyl group towards strong nucleophiles. fiveable.me

Nucleophilic aromatic substitution (SₙAr) on the benzofuran ring is generally challenging and requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group to activate the ring for attack. organic-chemistry.org In the context of synthesizing substituted benzofurans, nucleophilic substitution plays a key role. For instance, a one-pot method to generate 2,3-disubstituted benzofurans involves an initial acid-catalyzed nucleophilic substitution on a propargylic alcohol intermediate. researchgate.net In this strategy, various nucleophiles, including allyltrimethylsilane, can be introduced at what becomes the 3-position of the benzofuran ring, demonstrating a pathway to analogues like 3-allyl-2-benzylbenzofuran. researchgate.net

| Reaction Type | Substrate Type | Reagents & Conditions | Product Type | Ref |

| Allylic Substitution (Sₙ2') | Allyl ether | t-BuLi, n-pentane, low temp. | Alcohol/Phenol | organic-chemistry.org |

| One-pot Nucleophilic Substitution/Cycloisomerization | 1-(o-Hydroxyphenyl)-propargyl alcohol derivative | Allyltrimethylsilane, BF₃·OEt₂, then TBAF | 3-Allylbenzofuran analogue | researchgate.net |

Mechanistic Investigations of Chemical Transformations Involving 5 Prop 2 Enyl 1 Benzofuran Derivatives

Reaction Mechanisms in Benzofuran (B130515) Ring Formation

The formation of the benzofuran ring, the core structure of 5-Prop-2-enyl-1-benzofuran, can be achieved through various synthetic routes, each with distinct mechanistic pathways. Key strategies include the Claisen rearrangement of aryl allyl ethers and transition metal-catalyzed cyclizations.

A prevalent method involves the thermal chemicalbook.comchemicalbook.com-Claisen rearrangement of an allyl phenyl ether. clockss.orglibretexts.org This intramolecular reaction proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state. libretexts.orglibretexts.org The rearrangement of allyl phenyl ether initially yields a non-aromatic intermediate, 6-allyl-2,4-cyclohexadienone, which rapidly tautomerizes to the aromatic o-allylphenol. libretexts.org Subsequent intramolecular cyclization of the o-allylphenol, often under the same reaction conditions, furnishes the 2,3-dihydro-2-methylbenzo[b]furan. clockss.org The final step to achieve the aromatic benzofuran is a dehydrobromination, which can occur spontaneously under the reaction conditions. clockss.org

Transition metal catalysis, particularly with palladium, offers an alternative and often milder route to benzofuran synthesis. jst.go.jpsci-hub.se Palladium-catalyzed intramolecular migratory cycloisomerization of 3-phenoxy acrylic acid ester derivatives can produce 2,3-disubstituted benzofurans. jst.go.jp The proposed mechanism involves the coordination of the palladium catalyst to the substrate, followed by oxidative cyclization to form a five-membered palladacycle. A subsequent β-oxygen elimination leads to a six-membered palladacycle, which then undergoes reductive elimination to yield the final benzofuran derivative. jst.go.jp Another palladium-catalyzed method is the oxidative cyclization of 2-allylphenols. sci-hub.se This reaction can be performed under mild conditions using palladium dichloride as a catalyst and a suitable reoxidant. sci-hub.se The mechanism is believed to involve the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile towards the olefin fragment, either directly or through coordination to the palladium catalyst. sci-hub.se

Ruthenium catalysts have also been employed in the synthesis of substituted benzofurans from 1-allyl-2-allyloxybenzenes. organic-chemistry.org This process involves a ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis. organic-chemistry.org

The table below summarizes various catalytic systems and their proposed mechanistic features in the formation of the benzofuran ring.

| Catalyst System | Starting Material | Key Mechanistic Steps | Product Type |

| Thermal | Allyl phenyl ether | chemicalbook.comchemicalbook.com-Claisen rearrangement, tautomerization, intramolecular cyclization | 2,3-dihydro-2-methylbenzo[b]furan |

| Palladium(II) Acetate (B1210297)/Triphenylphosphine | (E)-3-phenoxyacrylates | Oxidative cyclization, C-H activation | Substituted benzofurans |

| Palladium Dichloride/Copper(II) Acetate-Lithium Chloride | 2-Allylphenols | Oxidative cyclization, nucleophilic attack of phenolate (B1203915) | 2-Methylbenzofurans |

| Ruthenium-based catalyst | 1-Allyl-2-allyloxybenzenes | C- and O-allyl isomerization, ring-closing metathesis | Substituted benzofurans |

| Indium(III) Halides | ortho-Alkynylphenols | π-Lewis acid activation of alkyne, nucleophilic addition, protodemetalation | Benzofurans |

Electrophilic Aromatic Substitution Reactivity at the Benzofuran Nucleus

The benzofuran nucleus is susceptible to electrophilic aromatic substitution reactions, although its reactivity and selectivity are influenced by the fused heterocyclic ring. chemicalbook.comnumberanalytics.com The electron density at the C2 position is slightly higher than at the C3 position, making C2 the preferred site for electrophilic attack. chemicalbook.com When the C2 position is occupied, substitution then occurs at the C3 position. chemicalbook.com

The mechanism of electrophilic aromatic substitution on benzofuran involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex. stackexchange.comechemi.comminia.edu.egmasterorganicchemistry.com Attack at the C2 position leads to a sigma complex where the positive charge is stabilized by the benzene (B151609) ring, analogous to a benzyl (B1604629) carbocation. stackexchange.comechemi.com Attack at the C3 position results in a sigma complex where the positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom. stackexchange.comechemi.com However, due to the electronegativity of oxygen, this stabilization is less effective compared to the analogous situation in indoles, where nitrogen's lower electronegativity leads to greater stabilization and preferential attack at C3. stackexchange.comechemi.com

For this compound, the allyl group at the C5 position is an activating group and will influence the regioselectivity of further electrophilic substitutions. Activating groups generally direct incoming electrophiles to the ortho and para positions relative to themselves. In this case, the positions ortho (C4 and C6) and para (C7) to the allyl group would be activated. However, the inherent reactivity of the furan (B31954) ring at C2 and C3 must also be considered, leading to a complex interplay of directing effects.

Common electrophilic substitution reactions for benzofurans include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com For instance, nitration of benzofuran with nitric acid and acetic anhydride (B1165640) yields primarily 2-nitrobenzo[b]furan. chemicalbook.com

The table below outlines the outcomes of various electrophilic substitution reactions on the unsubstituted benzofuran ring.

| Reaction | Reagents | Major Product(s) |

| Nitration | Nitric acid, Acetic anhydride | 2-Nitrobenzo[b]furan |

| Nitration | Nitrogen dioxide, Benzene | Mixture of 2-nitro and 3-nitrobenzo[b]furan |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromobenzo[b]furan |

| Formylation | Vilsmeier-Haack reagent (POCl₃, DMF) | Benzofuran-2-carbaldehyde |

| Acylation | Acetic anhydride, Trifluoroacetic acid | 2-Acetylbenzo[b]furan |

Mechanisms of Allylic Transformations on Benzofuran Scaffolds

The allylic group in this compound is a reactive handle for a variety of chemical transformations, most notably allylic oxidation and rearrangements.

Allylic oxidation introduces an oxygen-containing functional group at the carbon atom adjacent to the double bond. This transformation is crucial for the synthesis of various bioactive compounds. nih.gov The mechanism of allylic oxidation can proceed through different pathways depending on the reagents used.

One common mechanism involves the use of chromium-based reagents. iomcworld.com The proposed mechanism suggests the complexation of the chromium reagent with the double bond. Subsequently, the ligand abstracts a hydrogen atom from the allylic position, generating a resonating steroidal radical in the context of steroid chemistry, a principle that can be extended to other allylic systems. An oxo group on the chromium complex then terminates the radical, leading to the oxidized product. iomcworld.com

Another pathway for allylic oxidation involves radical mechanisms, for example, using tert-butyl hydroperoxide (TBHP). iomcworld.com These reactions can be initiated by radicals that lead to the formation of a peroxide at the allylic position, which then degrades to a ketone or hydroxyl group. iomcworld.com Biocatalytic methods using enzymes like P450 monooxygenases also perform allylic oxidation. The mechanism involves an active enzyme species abstracting a hydrogen atom from the substrate to form a radical intermediate, which then reacts to form the hydroxylated product. nih.gov

Claisen rearrangement , as discussed in the context of benzofuran synthesis, is also a key allylic transformation. While the thermal Claisen rearrangement of aryl allyl ethers leads to the formation of the benzofuran ring system, catalyzed versions of this reaction can be used to modify existing benzofuran scaffolds. clockss.orgwikipedia.orgnih.gov For example, zinc triflate has been identified as an effective catalyst for the Claisen rearrangement of O-allyl kojic acid ethers, which share structural similarities with certain benzofuran derivatives. nih.gov The catalyzed reaction proceeds under much milder conditions than the thermal equivalent. nih.gov

The table below details different types of allylic transformations and their mechanistic characteristics.

| Transformation | Reagent/Catalyst | Key Mechanistic Features | Product Type |

| Allylic Oxidation | Chromium reagents | Complexation with double bond, H-abstraction, radical termination | Allylic ketone or alcohol |

| Allylic Oxidation | tert-Butyl hydroperoxide (TBHP) | Radical initiation, peroxide formation, degradation to ketone/alcohol | Allylic ketone or alcohol |

| Allylic Oxidation | P450 monooxygenases | Enzymatic H-abstraction, radical intermediate, hydroxylation | Allylic alcohol |

| Claisen Rearrangement | Heat | chemicalbook.comchemicalbook.com-Sigmatropic rearrangement, concerted mechanism | Rearranged allyl-substituted phenol (B47542) or benzofuran |

| Catalyzed Claisen Rearrangement | Zinc triflate | Lewis acid catalysis, lower activation energy | Rearranged C-allylated product |

Reaction Kinetics and Rate-Limiting Step Analysis

The kinetics of the chemical transformations involving this compound derivatives provide insight into the reaction mechanisms and the factors that control the reaction rates.

For the Claisen rearrangement of allyl aryl ethers , a key step in one of the synthetic routes to benzofurans, kinetic studies have been performed. The thermal rearrangement is a first-order reaction. nih.gov The rate of the reaction is sensitive to the solvent and the presence of substituents on the aromatic ring. For acid-catalyzed Claisen rearrangements in trifluoroacetic acid (TFA), the first-order rate constant increases exponentially with the proportion of TFA in a co-solvent mixture. rsc.org The presence of electron-donating groups on the aryl ring generally accelerates the reaction. rsc.org A significant salt effect and a deuterium (B1214612) solvent kinetic isotope effect have also been observed, suggesting a highly polar transition state. rsc.org

In electrophilic aromatic substitution , the first step, the attack of the electrophile on the aromatic ring to form the sigma complex, is typically the rate-determining step. masterorganicchemistry.com This is because this step disrupts the aromaticity of the ring, leading to a high activation energy. minia.edu.eg The subsequent deprotonation to restore aromaticity is a fast step. masterorganicchemistry.com

For palladium-catalyzed oxidative cyclization of 2-allylphenols, the reaction rate is influenced by the substituents on the phenol ring. Both electron-donating and electron-withdrawing groups can decrease the reaction rate compared to the unsubstituted 2-allylphenol. sci-hub.se This suggests that the deprotonation of the phenol and the nucleophilicity of the resulting phenolate are both crucial to the reaction rate. sci-hub.se The concentration of the palladium catalyst and the reoxidant also significantly affects the reaction kinetics. sci-hub.se

The table below provides a summary of kinetic data for relevant reaction types.

| Reaction Type | Key Kinetic Findings | Rate-Limiting Step |

| Thermal Claisen Rearrangement | First-order kinetics. nih.gov | Formation of the cyclic transition state. |

| Acid-Catalyzed Claisen Rearrangement | Rate increases with acid concentration; influenced by substituents and salt effects. rsc.org | Formation of the polar transition state. |

| Electrophilic Aromatic Substitution | Second-order kinetics (first order in both aromatic substrate and electrophile). | Formation of the sigma complex (disruption of aromaticity). masterorganicchemistry.com |

| Pd-Catalyzed Oxidative Cyclization | Rate is sensitive to electronic nature of substituents on the phenol ring and catalyst/reoxidant concentration. sci-hub.se | Likely involves either the nucleophilic attack of the phenolate or a step in the palladium catalytic cycle. |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Prop 2 Enyl 1 Benzofuran Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules, including benzofuran (B130515) derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the connectivity and chemical environment of atoms within the molecule.

Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within a molecule. For 5-prop-2-enyl-1-benzofuran analogues, ¹H NMR spectra reveal characteristic signals for the protons on the benzofuran core and the allyl substituent. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide a detailed map of the proton framework. rsc.org

The protons of the furan (B31954) ring (H-2 and H-3) and the benzene (B151609) ring (H-4, H-6, and H-7) show distinct chemical shifts. oup.com For instance, in substituted benzofurans, the H-2 and H-3 protons typically appear as singlets or doublets depending on the substitution pattern. ekb.eg The protons on the benzene portion of the molecule resonate in the aromatic region, and their specific shifts and coupling patterns are influenced by the position of substituents. oup.comoup.com

The allyl group (prop-2-enyl) gives rise to a characteristic set of signals: a doublet for the methylene (B1212753) (CH₂) group attached to the ring, a multiplet for the methine (CH) proton, and signals for the terminal vinyl (CH₂) protons. thieme-connect.com The precise chemical shifts can be influenced by the electronic environment of the benzofuran ring system. ucl.ac.uk

Interactive Table 1: Typical ¹H NMR Chemical Shifts for Benzofuran Analogues

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2 | 7.50 - 7.70 | d or s | Position is sensitive to substitution on the furan ring. |

| H-3 | 6.70 - 6.90 | d or s | Position is sensitive to substitution on the furan ring. ekb.eg |

| H-4 / H-6 / H-7 | 7.00 - 7.60 | m, d, s | Aromatic region; shifts depend on the substitution pattern. nih.gov |

| Allyl CH₂ (attached to ring) | ~3.40 | d | |

| Allyl CH | 5.90 - 6.10 | m | |

| Allyl =CH₂ (terminal) | 5.00 - 5.20 | m |

Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in this compound analogues produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. oregonstate.edu

The carbon atoms of the benzofuran core resonate at characteristic chemical shifts. oup.comresearchgate.net The C-2 and C-3 carbons of the furan ring are typically found between 102 and 146 ppm, while the carbons of the benzene ring appear in the 110-155 ppm range. researchgate.net Quaternary carbons, such as C-3a and C-7a, can also be identified. acs.org The carbons of the allyl group have distinct signals in the aliphatic and olefinic regions of the spectrum. thieme-connect.com

Interactive Table 2: Typical ¹³C NMR Chemical Shifts for Benzofuran Analogues

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C-2 | 145 - 146 | |

| C-3 | 102 - 107 | |

| C-3a | 127 - 129 | Quaternary carbon. |

| C-4 | 120 - 123 | |

| C-5 | 123 - 125 | |

| C-6 | 124 - 125 | |

| C-7 | 111 - 112 | |

| C-7a | 154 - 155 | Quaternary carbon. |

| Allyl CH₂ (attached to ring) | ~40 | thieme-connect.com |

| Allyl CH | ~137 | |

| Allyl =CH₂ (terminal) | ~115 |

Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns. udel.edu

1H NMR Applications in Structural Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tutorchase.comresearchgate.net For this compound analogues, the IR spectrum provides clear evidence for the key structural components. semanticscholar.org

The presence of the aromatic benzofuran system is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. youtube.com The furan part of the molecule contributes a characteristic C-O-C stretching band, typically observed around 1000-1300 cm⁻¹. The allyl group is identified by the C=C stretching of the double bond around 1640 cm⁻¹ and the C-H stretching of the sp² and sp³ hybridized carbons. mdpi.com

Interactive Table 3: Characteristic IR Absorption Bands for 5-Allylbenzofuran Analogues

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3000 - 3100 | Medium-Weak | Stretch |

| Alkene C-H | 3050 - 3150 | Medium | Stretch |

| Alkane C-H | 2850 - 3000 | Medium | Stretch |

| Aromatic C=C | 1450 - 1600 | Medium-Strong | Stretch |

| Alkene C=C | ~1640 | Medium-Weak | Stretch |

| Benzofuran C-O-C | 1000 - 1300 | Strong | Asymmetric Stretch |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. nih.govresearchgate.net For this compound and its analogues, MS provides the exact molecular mass, which helps in confirming the molecular formula. ekb.egsemanticscholar.org

Upon ionization, the molecular ion ([M]⁺) is formed. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, confirming the elemental composition. researchgate.net The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for benzofuran derivatives involve cleavages of the furan ring and loss of substituents. nih.govtandfonline.com For analogues with an allyl group, a characteristic fragmentation is the loss of the allyl radical, or rearrangements like the McLafferty rearrangement if other functional groups are present. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. researchgate.net The benzofuran core acts as a chromophore, and its UV-Vis spectrum is characterized by electronic transitions within the π-electron system. nii.ac.jprsc.org

The position and intensity of absorption bands are sensitive to the substitution pattern on the benzofuran ring. researchgate.net Typically, benzofuran and its derivatives exhibit strong absorption bands in the UV region, often between 240 and 300 nm. frontiersin.orgnih.gov The presence of the allyl group at the 5-position can cause slight shifts (bathochromic or hypsochromic) in the absorption maxima compared to the unsubstituted benzofuran. researchgate.net These spectra are useful for confirming the presence of the conjugated aromatic system. nii.ac.jp

Interactive Table 4: Typical UV-Vis Absorption Maxima (λ_max) for Benzofuran Derivatives

| Compound Type | λ_max (nm) | Solvent | Notes |

| Benzofuran | ~245, ~275, ~282 | Ethanol (B145695) | Shows characteristic fine structure. researchgate.net |

| Substituted Benzofurans | 250 - 320 | Various | λ_max varies with the nature and position of substituents. researchgate.net |

Chiroptical Spectroscopy: Circular Dichroism (CD) Studies

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, many of its natural or synthetic analogues can be, especially if they possess stereogenic centers. nih.gov

For chiral benzofuran derivatives, CD spectroscopy can be used to determine the absolute configuration of stereocenters. mdpi.com The sign and intensity of the Cotton effects in the CD spectrum are related to the spatial arrangement of the atoms in the molecule. For instance, studies on chiral 2,3-dihydrobenzofuran (B1216630) derivatives have established a helicity rule where the conformation of the heterocyclic ring dictates the sign of the CD signal within specific electronic transitions. This technique is crucial for the stereochemical elucidation of complex benzofuran-containing natural products and synthetic molecules. nih.govnih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For analogues of this compound, this method provides crucial insights into their absolute stereochemistry and the intricate details of their crystal packing, which in turn govern their macroscopic properties.

The determination of absolute configuration is a critical aspect for chiral benzofuran derivatives. Single-crystal X-ray diffraction (XRD) analysis can resolve the spatial arrangement of atoms, allowing for the assignment of stereocenters. mdpi.comnih.gov This is often achieved by analyzing the anomalous scattering of X-rays, with the Flack parameter being a key indicator for a reliable absolute structure determination. nih.govresearchgate.net For instance, the absolute configuration of chiral centers in various benzofuran derivatives, including those with complex side chains, has been successfully established using XRD. mdpi.comnih.govnih.gov In one study on benzofuran derivatives from Cortex Mori Radicis, single-crystal XRD analysis was essential to definitively determine the cis- and trans-conformations of a double bond in the substituent chain, a detail that could not be resolved by NOESY correlations alone. mdpi.com Similarly, the absolute stereochemistry of a hydroxylated benzofuran derivative was confirmed as the S-configuration through analysis of anomalous dispersion data from the XRD experiment. nih.gov

Beyond stereochemistry, X-ray crystallography elucidates the supramolecular architecture, or crystal packing, which is dictated by non-covalent interactions such as hydrogen bonds, π–π stacking, and C–H⋯π interactions. nih.gov In the crystal structure of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one, molecules form dimers through N—H⋯O hydrogen bonds, and these dimers are further connected by π–π stacking interactions between the benzene and furan rings. nih.gov The substitution pattern on the benzofuran core can significantly influence these packing motifs. Studies on benzofuranvinyl-substituted benzene derivatives have shown that molecular shape engineers the crystal packing, leading to structures like two-dimensional herringbone motifs or three-dimensional cofacial herringbone structures, which have remarkable effects on the material's optoelectronic properties. rsc.org

| Compound | Crystal System | Space Group | Key Interaction(s) | Source |

|---|---|---|---|---|

| (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one | Monoclinic | P2₁/c | N—H⋯O hydrogen bonds, π–π stacking | nih.gov |

| (2Z)-2-benzylidene-6-methoxy-1-benzofuran-3(2H)-one | Monoclinic | P2₁/c | Intramolecular hydrogen bonding, π–π stacking | |

| A Benzodifuran Derivative | Monoclinic | P1 2/n 1 | π–π stacking in a columnar arrangement | researchgate.net |

Advanced Hyphenated Techniques (e.g., GC-MS) in Complex Mixture Analysis

Advanced hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the analysis of this compound analogues within complex matrices. thermofisher.com GC-MS combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds. thermofisher.comchromatographyonline.com

In the analysis of natural products, GC-MS is frequently employed to profile the chemical constituents of essential oils and plant extracts. For example, the essential oil from the roots of Eupatorium cannabinum subsp. corsicum was analyzed by GC and GC-MS, leading to the identification of 106 components, including a benzofuran derivative. nih.gov Similarly, a study on the essential oils from eleven cultivars of woody peony (Paeonia × suffruticosa) used GC-MS and GC-FID to identify 105 compounds, among which was 4,7-dimethylbenzofuran. mdpi.com The technique is sensitive enough to detect compounds even at low concentrations. In a GC-MS analysis of an n-hexane extract of Garcinia kola seeds, Benzofuran-6-ol-3-one, 2-(4-ethoxycarbonyl)benzylidene was identified. researchgate.net

The process involves separating the mixture's components on a GC column; each compound elutes at a specific retention time (RT). thermofisher.com Upon elution, the compound enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. researchgate.net By comparing this spectrum to established libraries, such as the NIST mass spectral library, compounds can be identified with a high degree of confidence. chromatographyonline.com This approach has been used to identify benzofuran in the methanolic seed extract of Origanum vulgare and in emissions from biomass burning. researchgate.netcopernicus.org High-resolution GC-MS systems are particularly powerful for analyzing trace levels of halogenated benzofurans in environmental samples, meeting stringent regulatory requirements. gcms.cz

| Compound | Matrix | Retention Time (min) | Source |

|---|---|---|---|

| Benzofuran | Methanolic seed extract of Origanum vulgare | 6.760 | researchgate.net |

| 4,7-Dimethylbenzofuran | Essential oil of Paeonia × suffruticosa | Not specified | mdpi.com |

| 2-Benzofuran-1,3-dione (Phthalic anhydride) | Pyrolysis of painting sample | 16.40 | |

| 3,6-dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran | Ethyl acetate (B1210297) fraction of Coelogyne suaveolens extract | Not specified | nih.gov |

Isotopic Labeling Studies in Mechanistic Spectroscopic Analysis

Isotopic labeling is a powerful tool used to trace the fate of atoms through chemical reactions, providing definitive evidence for proposed reaction mechanisms. In the study of benzofuran analogues, substituting atoms like hydrogen, carbon, or oxygen with their heavier, stable isotopes (e.g., ²H (D), ¹³C, ¹⁸O) allows researchers to follow the transformation of specific bonds and molecular fragments using spectroscopic techniques, primarily mass spectrometry and NMR spectroscopy.

A key application is in elucidating biosynthetic and synthetic pathways. For instance, to probe the mechanism of a palladium-catalyzed synthesis of 2,3-disubstituted benzofurans, a labeling study using deuterated phenol (B47542) was conducted. researchgate.net By analyzing the position of the deuterium (B1214612) atom in the final product, researchers could confirm the specific C-H bond activation step in the catalytic cycle. Similarly, in a biocatalytic approach to synthesizing 2,3-dihydrobenzofuran scaffolds, isotope labeling experiments were used to rule out a direct carbene C-H insertion mechanism. nih.gov

Kinetic Isotope Effect (KIE) studies are another critical application. By comparing the reaction rates of a normal substrate with its isotopically labeled counterpart, one can determine if the cleavage of the bond to the labeled atom is part of the rate-determining step. In a study of a copper-mediated reaction to form benzothieno[3,2-b]benzofurans, a KIE of 1.1 was observed using a deuterated phenol analogue, indicating that the C-H bond cleavage was not involved in the turnover-limiting step of the reaction. rsc.org Isotopic labeling has also been employed to understand photochemical reaction mechanisms, such as using ¹⁸O-labeled esters to investigate ion pair return during the formation of 2-phenylbenzofuran (B156813). bioone.org Furthermore, deuterium labeling was instrumental in understanding the formation mechanism of an elusive benzofuran impurity during the synthesis of a thyroid hormone receptor antagonist. researchgate.net

| Isotope Used | Compound Class Studied | Purpose of Study | Key Finding | Source |

|---|---|---|---|---|

| ²H (Deuterium) | Phenols for benzofuran synthesis | Elucidate reaction mechanism | Confirmed the specific C-H activation step in a Pd-catalyzed reaction. | researchgate.net |

| ²H (Deuterium) | 2-(benzo[b]thiophen-2-yl)phenols | Kinetic Isotope Effect (KIE) analysis | C-H bond cleavage was not the rate-limiting step in a Cu-mediated cyclization. | rsc.org |

| ²H (Deuterium) | Benzofuran impurity | Understand formation mechanism | Enabled understanding and separation of a key side product. | researchgate.net |

| ¹⁸O | Benzoin esters | Investigate photochemical mechanism | Studied ion pair return during photochemical deprotection leading to benzofuran. | bioone.org |

| ¹²⁵I | Benzofuran derivatives | Develop imaging agents | Synthesized a radioiodinated benzofuran derivative for potential brain imaging. | nih.gov |

Computational Chemistry and Theoretical Modeling of 5 Prop 2 Enyl 1 Benzofuran Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of molecules. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. nih.govmdpi.com For many benzofuran (B130515) derivatives, DFT has been applied to calculate properties like HOMO-LUMO energy gaps, molecular electrostatic potential, and vibrational frequencies to understand their reactivity and potential applications. okayama-u.ac.jprsc.org However, there is no specific literature available that reports DFT calculations performed on 5-Prop-2-enyl-1-benzofuran to determine its specific electronic structure or conformational analysis.

Ab Initio Methods in Reactivity Prediction

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are used to predict the reactivity of chemical compounds. nih.gov These methods can provide valuable insights into reaction mechanisms and transition states. researchgate.net A review of the literature indicates that while the reactivity of the general benzofuran scaffold has been explored, researchgate.net specific ab initio studies to predict the reactivity profile of this compound have not been published.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to understand how a ligand might interact with a protein's active site.

Binding Affinity Predictions

Binding affinity predicts the strength of the interaction between a ligand and its target protein. Numerous studies have performed molecular docking to predict the binding affinities of various benzofuran derivatives against a range of biological targets, including enzymes and receptors. researchgate.netresearchgate.netmdpi.com These studies often report binding energy values in kcal/mol. However, no published data is available that specifically predicts the binding affinity of this compound for any protein target.

Interaction Modes and Hotspot Identification

This analysis identifies the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions) between a ligand and the amino acid residues in a protein's binding site. rsc.org While interaction modes have been successfully identified for many biologically active benzofuran compounds, mdpi.comresearchgate.net there are no specific studies detailing the interaction modes or identifying binding hotspots for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models use molecular descriptors to predict the activity of new compounds. QSAR studies have been successfully applied to various series of benzofuran derivatives to guide the design of compounds with enhanced potency for specific targets. nih.gov A search for QSAR models specifically developed for or including this compound did not yield any results.

Correlation of Molecular Structure with Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological effects. nih.gov For the benzofuran scaffold, QSAR models have been developed to predict a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netscilit.comresearchgate.net

Although specific QSAR studies focusing solely on this compound are not extensively documented, the principles are broadly applicable. Such studies on related benzofuran derivatives typically use a variety of molecular descriptors as independent variables to predict a biological activity (e.g., IC₅₀ value) as the dependent variable. nih.gov These descriptors quantify various aspects of the molecule's structure and properties.

Key Molecular Descriptors in QSAR Studies for Benzofuran Derivatives

| Descriptor Type | Examples | Significance |

|---|---|---|

| Physicochemical | LogP (Partition Coefficient), Molar Refractivity (MR), Molecular Weight (MW) | Describes the molecule's hydrophobicity, size, and bulkiness, which influence its absorption, distribution, and metabolism. nih.gov |

| Topological | Connectivity Indices, Wiener Index | Encodes information about the branching and connectivity of atoms within the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Relates to the molecule's electronic distribution and its ability to participate in electrostatic or orbital-controlled interactions with biological targets. scholarena.comresearchgate.net |

| Steric/3D | Van der Waals Volume, Surface Area | Describes the molecule's shape and size, which are critical for fitting into the active site of a receptor or enzyme. |

A typical QSAR study involves calculating these descriptors for a series of benzofuran analogues and then using statistical methods, like Multiple Linear Regression (MLR), to generate a predictive equation. nih.govscholarena.com For this compound, the allyl group at the C5 position would significantly influence all classes of descriptors compared to an unsubstituted benzofuran, affecting its predicted biological activity.

Predictive Modeling for Bioactivity Profiles

Predictive modeling extends the principles of QSAR to forecast the full bioactivity profile of a new or un-tested compound. semanticscholar.org By leveraging machine learning algorithms trained on large datasets of known active and inactive compounds, it is possible to build classifier models that predict whether a molecule like this compound is likely to be active against a specific biological target. plos.orgnih.gov

Common machine learning approaches used in bioactivity prediction include:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. plos.orgnih.gov

Support Vector Machines (SVM): A classifier that finds the optimal hyperplane that separates data points of different classes in a high-dimensional space. plos.org

Naïve Bayesian (NB) Classifiers: A probabilistic classifier based on applying Bayes' theorem with strong (naïve) independence assumptions between the features. plos.org

These models are trained on databases containing compounds with known antiplasmodial, anticancer, or other activities. researchgate.netplos.org The models learn the chemical features and structural motifs associated with a particular bioactivity. For this compound, its molecular fingerprints and calculated descriptors would be fed into these pre-trained models to generate a prediction of its potential activities. This in silico screening helps prioritize compounds for synthesis and experimental testing, saving significant time and resources. semanticscholar.orgnih.gov

Conformational Analysis and Energy Minimization

The primary sources of flexibility in this compound are the rotations around two key single bonds:

The bond connecting the allyl group to the benzofuran ring (C5-C1').

The bond between the first and second carbon of the allyl chain (C1'-C2').

Energy minimization calculations, typically performed using molecular mechanics or quantum mechanics methods, are used to identify the most stable conformers. lumenlearning.com These calculations estimate the potential energy of different conformers, seeking the lowest energy (most stable) geometries. The stability is influenced by factors like torsional strain (eclipsed vs. staggered arrangements) and steric hindrance between non-bonded atoms. lumenlearning.comwikipedia.org

Potential Conformers of this compound This interactive table outlines the key rotational bonds and the resulting conformational states.

| Rotational Bond | Dihedral Angle | Conformer Type | Relative Energy | Notes |

|---|---|---|---|---|

| C4-C5-C1'-C2' | ~180° | Anti | Low | The allyl chain extends away from the benzofuran ring, minimizing steric clash. |

| C4-C5-C1'-C2' | ~60° / ~300° | Gauche | Higher | The allyl chain is closer to the benzofuran ring, potentially introducing steric interactions. wikipedia.org |

| C5-C1'-C2'=C3' | ~0° | Eclipsed (Syn-periplanar) | High (Transition State) | The C-C single bond and C=C double bond are aligned, leading to maximum torsional strain. wikipedia.org |

The global minimum energy conformation represents the most probable shape of the molecule in a low-energy state. Understanding the landscape of low-energy conformers is crucial, as different conformers may bind to a biological target with varying affinities. nih.gov

Electronic Property Elucidation and Reactivity Descriptors

The chemical reactivity of a molecule can be effectively understood by studying its electronic properties. Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate these properties and derive reactivity descriptors. researchgate.netrsc.org These descriptors help predict how and where a molecule will react.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more polarizable and reactive. researchgate.net

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Chemical Potential (μ): The tendency of electrons to escape from the system (μ = -(I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = μ²/2η). mdpi.com

Hypothetical Reactivity Descriptors for this compound (Calculated via DFT) This table presents plausible values for the electronic descriptors of the title compound, based on published data for related benzofuran structures. scholarena.comresearchgate.net

| Descriptor | Hypothetical Value (eV) | Interpretation |

|---|---|---|

| E_HOMO | -5.85 | Indicates moderate electron-donating capability. |

| E_LUMO | -1.20 | Indicates moderate electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.65 | Suggests good kinetic stability but also potential for reactivity. |

| Ionization Potential (I) | 5.85 | Energy needed to remove an electron. |

| Electron Affinity (A) | 1.20 | Energy released upon gaining an electron. |

| Chemical Hardness (η) | 2.33 | Indicates a moderately "soft" molecule, implying reactivity. researchgate.net |

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. Regions of negative potential (typically red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atom of the furan (B31954) ring and the π-system of the double bond would be expected to be electron-rich sites.

Biological Activity and Mechanistic Insights of 5 Prop 2 Enyl 1 Benzofuran and Its Derivatives

Cellular and Molecular Targets of Benzofuran (B130515) Derivatives

Benzofuran derivatives exert their biological effects by interacting with a variety of cellular and molecular targets. These interactions can lead to the modulation of biochemical pathways involved in cell signaling, gene expression, and metabolic processes. The versatility of the benzofuran structure allows for the synthesis of derivatives with specific affinities for different biological molecules, including enzymes, receptors, and nucleic acids. mdpi.com

Benzofuran derivatives have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis. Their inhibitory activity is a cornerstone of their therapeutic potential.

One of the primary mechanisms by which benzofuran derivatives exhibit their anticancer effects is through the inhibition of protein kinases. researchgate.net These enzymes are critical regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer. biogecko.co.nz Specific protein kinases targeted by benzofuran derivatives include:

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Certain benzofuran derivatives have been designed to specifically inhibit VEGFR-2 tyrosine kinase, thereby blocking the signaling pathways that lead to angiogenesis. tandfonline.comresearchgate.net For instance, the chalcone (B49325) derivative 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one demonstrated higher anti-VEGFR-2 activity than the reference drug Sorafenib. researchgate.net

PI3K/Akt/mTOR Pathway: This signaling pathway is frequently activated in cancer and plays a central role in cell growth, proliferation, and survival. Benzofuran derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the suppression of tumor cell proliferation and the induction of apoptosis. biogecko.co.nz

Other Kinases: Benzofuran-based compounds have also been developed as inhibitors of other kinases involved in cancer, such as Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 2 (CDK2). researchgate.net

Beyond cancer, benzofuran derivatives have shown inhibitory activity against other classes of enzymes:

Protein Tyrosine Phosphatase 1B (PTP1B): This enzyme is a negative regulator of insulin (B600854) and leptin signaling. Inhibition of PTP1B is a promising strategy for the treatment of type 2 diabetes and obesity. nih.gov Ratanhiaphenol III, a benzofuran derivative, has been identified as a PTP1B inhibitor. nih.gov The prop-1-enyl moiety at position 5 of the 2-phenylbenzofuran (B156813) skeleton appears to be a crucial feature for this activity. nih.gov

Nitric Oxide Synthases (NOS): Nω-(2,2,4,6,7-Pentamethyldihydro-benzofuran-5-sulfonyl)-L-arginine allyl ester hydrochloride is a benzofuran derivative used in studies of NOS inhibition, which has implications for cardiovascular diseases.

Glucosamine-6-Phosphate Synthase: This enzyme is a target for antimicrobial agents. Docking studies have suggested that certain 5-phenyl-1-benzofuran-2-yl derivatives can interact with and inhibit GlcN-6-P synthase. researchgate.net

The inhibitory potential of various benzofuran derivatives against different enzymes is summarized in the table below.

| Derivative Class/Compound | Target Enzyme | Biological Implication |

| Chalcone-based benzofurans | VEGFR-2 | Anticancer (inhibition of angiogenesis) |